(-)-Carveol

Vue d'ensemble

Description

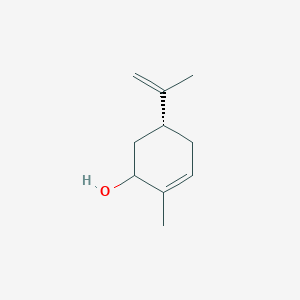

(-)-Carveol: is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, including spearmint, caraway, and dill. It is known for its pleasant minty aroma and is used in the fragrance and flavor industries. The compound exists as two enantiomers, with this compound being the levorotatory form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of Carvone: One common method for synthesizing (-)-Carveol involves the hydrogenation of carvone. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.

Reduction of Carvone: Another method involves the reduction of carvone using sodium borohydride (NaBH4) in an alcohol solvent like ethanol. This reaction selectively reduces the ketone group to an alcohol, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from essential oils of plants like spearmint and caraway. The essential oil is subjected to fractional distillation to isolate this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (-)-Carveol can undergo oxidation reactions to form carvone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: this compound can be reduced to dihydrocarveol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in substitution reactions, such as esterification with acetic anhydride to form carveol acetate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acetic anhydride in the presence of a catalyst like sulfuric acid.

Major Products:

Oxidation: Carvone.

Reduction: Dihydrocarveol.

Substitution: Carveol acetate.

Applications De Recherche Scientifique

Neuroprotective Effects

Alzheimer's Disease Research

Recent studies have demonstrated that (-)-cis-carveol exhibits neuroprotective properties against β-amyloid peptide-induced cognitive deficits, which are characteristic of Alzheimer’s disease (AD). In a study involving rats treated with β-amyloid peptide 1-42, administration of (-)-cis-carveol resulted in significant improvements in spatial memory as assessed through Y-maze and radial arm maze tests. The compound also reduced oxidative stress markers in the hippocampus, suggesting its potential as a therapeutic agent for AD-related symptoms .

Antioxidative Properties

Nrf2 Pathway Activation

(-)-Carveol has been identified as a potent activator of the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense mechanisms. In mouse models, carveol administration significantly enhanced the nuclear translocation of Nrf2 and its downstream antioxidant genes. This effect was particularly evident in mitigating acetaminophen-induced liver toxicity by reducing oxidative stress and inflammatory responses .

Anti-inflammatory Activity

Cytokine Modulation

Research indicates that this compound possesses anti-inflammatory properties comparable to established anti-inflammatory drugs. In studies involving animal models, carveol administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and COX-2. This modulation of inflammatory pathways underscores its potential therapeutic applications in conditions characterized by chronic inflammation .

Antiparasitic Applications

Antinematodal Effects

The antiparasitic potential of this compound has been explored through its effects on nematodes. Studies have shown that carveol exhibits significant activity against various nematode species, including Caenorhabditis elegans and Meloidogyne incognita. The mechanism involves interference with neuromuscular function, making it a candidate for developing new antiparasitic treatments .

Vasorelaxant Properties

Cardiovascular Applications

This compound has demonstrated vasorelaxant effects in isolated human umbilical arteries. It acts through the opening of calcium and potassium channels, leading to relaxation of vascular smooth muscle. This property suggests potential applications in managing cardiovascular conditions by improving blood flow and reducing vascular resistance .

Summary Table of Applications

Mécanisme D'action

Molecular Targets and Pathways:

- (-)-Carveol exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms.

- Its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

- The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Carvone: A ketone analog of (-)-Carveol, known for its use in flavoring and fragrance.

Dihydrocarveol: A reduced form of this compound with similar applications in fragrance and flavor.

Menthol: Another monoterpenoid alcohol with a minty aroma, commonly used in medicinal and cosmetic products.

Uniqueness:

- This compound is unique in its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound in various scientific and industrial applications.

Activité Biologique

(-)-Carveol is a naturally occurring monoterpene with a variety of biological activities that have garnered significant research interest. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily found in essential oils of various plants, including Carum carvi (caraway) and Cymbopogon species (lemongrass). Its chemical structure enables diverse biological interactions, making it a subject of interest in pharmacology.

1. Gastroprotective Activity

Recent studies have shown that this compound exhibits significant gastroprotective effects. A study evaluated its impact on gastric ulcers induced by various methods, including ethanol and NSAIDs. Key findings include:

- Dosage : Effective doses ranged from 25 to 200 mg/kg.

- Mechanisms : The gastroprotective action is attributed to:

- Antisecretory effects

- Cytoprotective mechanisms

- Antioxidant activity

- Immunomodulatory effects

Table 1 summarizes the findings from the gastroprotective studies:

| Parameter | Control Group | This compound (100 mg/kg) |

|---|---|---|

| Volume of gastric secretion (mL) | 12.5 ± 1.2 | 4.5 ± 0.5 (p < 0.001) |

| Mucus adhered to gastric wall (mg) | 50 ± 5 | 80 ± 7 (p < 0.001) |

| Malondialdehyde (MDA) levels (µM) | 10 ± 1 | 3 ± 0.5 (p < 0.001) |

These results indicate that this compound significantly reduces gastric secretion and enhances mucosal protection, supporting its use in treating gastric ulcers .

2. Neuroprotective Effects

This compound has also demonstrated neuroprotective properties, particularly in models of cognitive impairment. A study involving scopolamine-induced memory deficits in rats revealed:

- Dosage : Effective doses were noted at 50, 100, and 200 mg/kg.

- Behavioral Tests : Improvement in memory was assessed using the Morris water maze and Y-maze tests.

- Biochemical Markers : Increased levels of glutathione and reduced lipid peroxidation were observed.

Table 2 outlines the behavioral improvements:

| Test | Control Group | This compound (100 mg/kg) |

|---|---|---|

| Escape latency (seconds) | 45 ± 3 | 25 ± 2 (p < 0.005) |

| Time spent in target quadrant (%) | 30 ± 5 | 60 ± 7 (p < 0.005) |

These findings suggest that this compound may enhance cognitive function through antioxidant mechanisms and modulation of inflammatory pathways .

3. Vasorelaxant Activity

Research has indicated that this compound possesses vasorelaxant properties, contributing to its potential cardiovascular benefits:

- Mechanism : The relaxation effect is mediated through the opening of calcium and potassium channels.

- Effective Concentration : Significant vasorelaxation was observed at concentrations as low as 10 µM, with an EC50 value of approximately 175 µM .

The biological activities of this compound are attributed to several underlying mechanisms:

- Antioxidant Activity : Activation of the Nrf2 pathway enhances the body's antioxidant defenses, reducing oxidative stress and inflammation .

- Cytoprotective Effects : The compound promotes the secretion of protective mucus in the gastrointestinal tract while reducing harmful cytokines such as TNF-α and IL-1β .

- Neuroinflammation Modulation : this compound has been shown to reduce neuroinflammatory markers associated with cognitive decline, indicating its potential role in neurodegenerative diseases .

Case Study: Gastroprotective Effects

In a controlled study on mice subjected to pylorus ligation-induced gastric ulcers, administration of this compound resulted in a significant reduction in ulcer area compared to control groups, highlighting its therapeutic potential for gastrointestinal disorders.

Case Study: Neuroprotection

Another study investigated the effects of this compound on memory impairment induced by scopolamine. Results indicated that treatment not only improved memory performance but also modulated biochemical markers associated with oxidative stress.

Propriétés

IUPAC Name |

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVONGHXFVOKBV-YHMJZVADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369111 | |

| Record name | R-(-)-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308363-12-4 | |

| Record name | R-(-)-Carveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.